molecular formula C25H25N3O3S2 B2446947 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide CAS No. 1173751-96-6

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide

Cat. No.: B2446947
CAS No.: 1173751-96-6
M. Wt: 479.61
InChI Key: JZEXGAGFZZKBGJ-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and sulfonamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the thiophene ring and sulfonamide group. Common reagents used in these reactions include hydrazine derivatives, thiophene precursors, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as crystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide is unique due to its combination of the pyrazole, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-16-6-10-20(11-7-16)22-15-32-23(25(29)28-19(4)14-18(3)26-28)24(22)33(30,31)27(5)21-12-8-17(2)9-13-21/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEXGAGFZZKBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N(C)C3=CC=C(C=C3)C)C(=O)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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